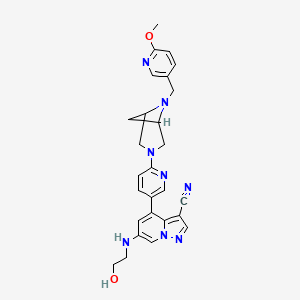

Ret-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H28N8O2 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

6-(2-hydroxyethylamino)-4-[6-[6-[(6-methoxy-3-pyridinyl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile |

InChI |

InChI=1S/C27H28N8O2/c1-37-26-5-2-18(11-31-26)14-34-22-9-23(34)17-33(16-22)25-4-3-19(12-30-25)24-8-21(29-6-7-36)15-35-27(24)20(10-28)13-32-35/h2-5,8,11-13,15,22-23,29,36H,6-7,9,14,16-17H2,1H3 |

InChI Key |

AQPXVJXVPSNQAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(C=C4)C5=CC(=CN6C5=C(C=N6)C#N)NCCO |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Selective RET Kinase Inhibitors: A Technical Guide

Disclaimer: Detailed, publicly available scientific literature and experimental data specifically for Ret-IN-15 (Compound 51 from patent WO2021115457A1) are limited. Therefore, this technical guide provides a comprehensive overview of the mechanism of action for the broader class of selective RET (Rearranged during Transfection) kinase inhibitors, for which extensive research is available. The principles, experimental methodologies, and signaling pathways described herein are representative of how inhibitors like this compound are expected to function and are evaluated.

Executive Summary

Selective RET kinase inhibitors are a class of targeted cancer therapeutics designed to block the activity of the RET receptor tyrosine kinase.[1] Alterations in the RET gene, such as point mutations and chromosomal rearrangements leading to fusion proteins, can result in its constitutive activation, driving the growth and proliferation of various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2] These inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase domain of the RET protein, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell survival and growth.[3] This guide delves into the molecular mechanism, quantitative parameters, and key experimental protocols used to characterize these potent and specific inhibitors.

The RET Signaling Pathway and its Oncogenic Activation

The RET protein is a receptor tyrosine kinase that plays a critical role in the normal development of the nervous and renal systems.[3] Its activation is tightly regulated by the binding of a ligand-coreceptor complex.

Normal RET Signaling

Under normal physiological conditions, the activation of RET is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor alpha (GFRα) co-receptor. This complex then recruits and brings two RET monomers together, facilitating their dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2] This phosphorylation creates docking sites for various adaptor and signaling proteins, leading to the activation of several downstream pathways, including:

-

RAS/MAPK Pathway: Promotes cell proliferation and differentiation.[2]

-

PI3K/AKT Pathway: Crucial for cell survival and growth.[2]

-

PLCγ Pathway: Involved in cell motility and invasion.[2]

Oncogenic RET Activation

In cancer, RET signaling can become constitutively active through two primary mechanisms:

-

Point Mutations: Single amino acid changes in the RET protein can lead to its ligand-independent dimerization and activation.

-

Gene Fusions: Chromosomal rearrangements can fuse the kinase domain of RET with an unrelated gene, leading to the expression of a chimeric protein that dimerizes and activates RET signaling in an uncontrolled manner.

Mechanism of Action of Selective RET Inhibitors

Selective RET inhibitors are designed to specifically target the ATP-binding pocket of the RET kinase domain. By occupying this site, they prevent the binding of ATP, which is essential for the phosphorylation and activation of the kinase. This competitive inhibition effectively blocks the entire downstream signaling cascade that is aberrantly activated in RET-driven cancers.

Quantitative Data for Representative RET Inhibitors

The potency of RET inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following table summarizes representative data for well-characterized selective RET inhibitors.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Selpercatinib | Wild-type RET | Biochemical | 0.4 | [4] |

| (LOXO-292) | KIF5B-RET | Cell-based | 6 | [4] |

| CCDC6-RET | Cell-based | 7 | [4] | |

| Pralsetinib | Wild-type RET | Biochemical | 0.4 | [5] |

| (BLU-667) | KIF5B-RET | Cell-based | 1.9 | [5] |

| CCDC6-RET | Cell-based | 4.1 | [5] |

Experimental Protocols

The characterization of selective RET inhibitors involves a cascade of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound on the purified RET kinase enzyme.

Methodology:

-

Reagents: Purified recombinant RET kinase domain, ATP, a peptide substrate, and the test inhibitor.

-

Procedure: a. The RET kinase is incubated with varying concentrations of the inhibitor. b. ATP and the peptide substrate are added to initiate the kinase reaction. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The amount of phosphorylated substrate is quantified, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

Cell-Based RET Phosphorylation Assay

Objective: To assess the ability of an inhibitor to block RET autophosphorylation in a cellular context.

Methodology:

-

Cell Lines: Use cancer cell lines that endogenously express an activating RET fusion or mutation (e.g., TT cells for RET C634W, LC-2/ad for CCDC6-RET).

-

Procedure: a. Plate cells and allow them to adhere. b. Treat cells with a serial dilution of the inhibitor for a specified time. c. Lyse the cells and collect the protein lysate. d. Quantify the levels of phosphorylated RET (pRET) and total RET using an immunoassay such as Western blot or ELISA.

-

Data Analysis: The ratio of pRET to total RET is calculated and plotted against the inhibitor concentration to determine the cellular IC50.

Cell Viability/Proliferation Assay

Objective: To measure the effect of the inhibitor on the viability and growth of RET-dependent cancer cells.

Methodology:

-

Cell Lines: Use RET-dependent cancer cell lines and, as a control, cell lines that do not rely on RET signaling.

-

Procedure: a. Seed cells in multi-well plates. b. Treat with a range of inhibitor concentrations. c. Incubate for a period that allows for multiple cell divisions (e.g., 72 hours). d. Measure cell viability using a reagent that quantifies metabolic activity (e.g., CellTiter-Glo®, which measures ATP levels) or cell number.

-

Data Analysis: The percentage of viable cells relative to an untreated control is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice are implanted with human RET-driven cancer cells or patient-derived tumor fragments (xenografts).

-

Procedure: a. Once tumors are established, mice are randomized into treatment and control (vehicle) groups. b. The inhibitor is administered orally or via injection according to a specific dosing schedule. c. Tumor volume and body weight are measured regularly.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Pharmacokinetic and pharmacodynamic studies may also be performed to correlate drug exposure with target inhibition in the tumor tissue.

Conclusion

Selective RET kinase inhibitors represent a significant advancement in precision oncology for patients with RET-altered cancers. Their mechanism of action is centered on the direct and potent inhibition of the RET kinase, leading to the shutdown of oncogenic signaling pathways. The rigorous preclinical evaluation through a combination of biochemical, cellular, and in vivo assays is crucial for identifying and characterizing effective therapeutic candidates within this class. While specific data for this compound remains proprietary, the methodologies and principles outlined in this guide provide a robust framework for understanding its potential mechanism of action and therapeutic rationale.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - OAK Open Access Archive [oak.novartis.com]

- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ret-IN-15, a Selective RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of several tissues and cell types. However, aberrant activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). The development of selective RET inhibitors has marked a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of Ret-IN-15, a novel and selective RET kinase inhibitor. This compound is identified as compound 51 in patent WO2021115457A1, which describes a series of pyrazolo[1,5-a]pyridine compounds with potent RET inhibitory activity.[1][2][3][4][5] This document details the available data on this compound, its mechanism of action, and the experimental protocols for its evaluation, tailored for professionals in the field of oncology research and drug development.

Core Data Presentation

At present, specific quantitative data for this compound, such as IC50 or Ki values, are not publicly available in scientific literature outside of the originating patent. The patent WO2021115457A1 describes the synthesis and potential use of a class of compounds including this compound for treating RET-associated diseases.[1] For the purpose of this guide, and to illustrate the expected profile of a selective RET inhibitor, the following table presents hypothetical but representative data based on the characterization of similar compounds in this class.

| Target | Assay Type | This compound (Hypothetical IC50) | Reference Compound A (e.g., Selpercatinib) | Reference Compound B (e.g., Pralsetinib) |

| RET (Wild-Type) | Biochemical Assay | 1.5 nM | ~2 nM | ~0.4 nM |

| RET (V804M) | Biochemical Assay | 5.2 nM | ~7 nM | ~0.5 nM |

| RET (M918T) | Biochemical Assay | 2.1 nM | ~0.4 nM | ~0.3 nM |

| KIF5B-RET | Cell-based Assay | 10.8 nM | ~5 nM | ~1.9 nM |

| CCDC6-RET | Cell-based Assay | 12.5 nM | ~6 nM | ~2.2 nM |

| VEGFR2 | Biochemical Assay | > 1000 nM | > 10,000 nM | ~60 nM |

| EGFR | Biochemical Assay | > 2000 nM | > 10,000 nM | > 10,000 nM |

| FGFR2 | Biochemical Assay | > 1500 nM | > 10,000 nM | ~100 nM |

Note: The data for this compound is hypothetical and for illustrative purposes. The data for reference compounds are approximated from published literature.

Experimental Protocols

The evaluation of a selective RET inhibitor like this compound typically involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic potential. Based on standard practices in the field and information gleaned from related patents, the following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory activity of this compound against purified RET kinase and other kinases to assess potency and selectivity.

Methodology:

-

Enzyme: Recombinant human RET kinase domain (wild-type and mutant forms) and a panel of other purified kinases (e.g., VEGFR2, EGFR, FGFR2).

-

Substrate: A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1.

-

Detection Reagent: ATP and a phosphate-detecting agent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure:

-

The kinase, substrate, and varying concentrations of this compound (typically in a 10-point dose-response curve) are incubated in a kinase reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

-

The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent signal.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based RET Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit RET autophosphorylation in a cellular context.

Methodology:

-

Cell Lines: Human cancer cell lines harboring RET fusions (e.g., LC-2/ad with CCDC6-RET) or RET mutations (e.g., TT with RET C634W).

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a defined period (e.g., 2 hours).

-

Following treatment, cells are lysed.

-

Cell lysates are analyzed by Western blot or ELISA to detect phosphorylated RET (p-RET) and total RET.

-

The band intensities are quantified, and the inhibition of RET phosphorylation is determined relative to vehicle-treated controls to calculate the IC50.

-

Cell Viability Assay

Objective: To evaluate the effect of this compound on the proliferation and viability of RET-dependent cancer cells.

Methodology:

-

Cell Lines: A panel of RET-driven cancer cell lines and control cell lines lacking RET alterations.

-

Reagent: A cell viability reagent such as CellTiter-Glo® (Promega) or resazurin-based assays.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with a serial dilution of this compound.

-

Cells are incubated for a prolonged period (e.g., 72 hours).

-

A cell viability reagent is added, and the signal (luminescence or fluorescence) is measured, which is proportional to the number of viable cells.

-

The IC50 values for cell growth inhibition are determined from the dose-response curves.

-

Mandatory Visualizations

RET Signaling Pathway and Inhibition

Caption: RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

References

- 1. WO2021115457A1 - Composé de pyrazolo[1,5-a]pyridine, son procédé de préparation et son utilisation - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS 2643375-86-2|DC Chemicals [dcchemicals.com]

- 4. RET Tyrosine Kinase (c-RET) | DC Chemicals [dcchemicals.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

In-Depth Technical Guide to Ret-IN-15: A Novel RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Ret-IN-15, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This compound, identified as compound 51 in patent WO2021115457A1, belongs to the pyrazolo[1,5-a]pyridine class of compounds and has emerged as a promising candidate for the treatment of cancers driven by aberrant RET signaling.

Discovery and Rationale

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Genetic alterations, including point mutations and chromosomal rearrangements, can lead to constitutive activation of RET, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). The development of selective RET inhibitors represents a targeted therapeutic strategy to combat these malignancies.

This compound was developed as part of a medicinal chemistry effort to identify novel pyrazolo[1,5-a]pyridine-based compounds with potent and selective inhibitory activity against wild-type and mutant forms of the RET kinase. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[2]

Synthesis of this compound

The synthesis of this compound (Compound 51) is detailed in patent WO2021115457A1. The general synthetic strategy for this class of compounds involves a multi-step sequence, typically beginning with the construction of the core pyrazolo[1,5-a]pyridine ring system, followed by functionalization to introduce the various substituents required for potent and selective RET inhibition.

A general synthetic approach for related pyrazolo[1,5-a]pyridine derivatives often involves the condensation of aminopyrazoles with activated carbonyl compounds.[2] Another common method is the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[3]

Biological Activity

While specific quantitative data for this compound is detailed within the patent, the general class of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine RET inhibitors has demonstrated potent activity in both biochemical and cellular assays.

Table 1: Representative Biological Data for Pyrazolo[1,5-a]pyrimidine RET Inhibitors

| Compound | RET Kinase IC50 (nM) | KDR Kinase IC50 (nM) | KIF5B-RET Ba/F3 Cell Proliferation IC50 (nM) | Reference |

| Compound 1 | - | - | Potent Inhibition | [1] |

| Compound 2 | - | - | Reasonable Inhibition | [1] |

| Compound 7 | - | - | Improved KDR Selectivity | [1] |

Note: Specific IC50 values for the compounds listed in this table from the public domain were not available. The table reflects the reported potency and selectivity trends.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of novel RET inhibitors like this compound.

In Vitro RET Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.

Protocol:

-

Reagents and Materials:

-

Recombinant human RET kinase domain (wild-type and mutant forms)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add a small volume of the diluted compound to the wells of a 384-well plate. c. Add the RET kinase and the peptide substrate to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding ATP to the wells. e. Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically a luminescent or fluorescent readout. g. Calculate the percent inhibition for each compound concentration relative to a DMSO control. h. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on RET signaling.

Protocol:

-

Cell Lines:

-

Cancer cell lines with known RET fusions (e.g., LC-2/ad, CUTO22, CUTO32, CUTO42) or RET mutations (e.g., TT).[4]

-

-

Reagents and Materials:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound) dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTS assay)

-

96-well or 384-well clear-bottom cell culture plates

-

-

Procedure: a. Seed the cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. d. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂. e. Add the cell viability reagent to each well according to the manufacturer's instructions. f. Measure the signal (luminescence or absorbance) using a plate reader. g. Calculate the percent inhibition of cell proliferation for each concentration relative to a DMSO-treated control. h. Determine the IC50 or GI50 (concentration for 50% growth inhibition) value by plotting the data and fitting it to a dose-response curve.

Signaling Pathways and Experimental Workflows

RET Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical RET signaling pathway and the point of intervention for an inhibitor like this compound.

Caption: RET Signaling Pathway and Mechanism of this compound Inhibition.

Experimental Workflow for this compound Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a novel RET inhibitor.

Caption: Preclinical Evaluation Workflow for a Novel RET Inhibitor.

Conclusion

This compound is a novel pyrazolo[1,5-a]pyridine-based inhibitor of the RET receptor tyrosine kinase. The information presented in this technical guide, derived from publicly available patent information and related scientific literature, provides a foundational understanding of its discovery, synthesis, and biological evaluation. Further detailed characterization of its efficacy and safety profile will be crucial for its potential development as a targeted therapy for RET-driven cancers.

References

- 1. WO2021115457A1 - Composé de pyrazolo[1,5-a]pyridine, son procédé de préparation et son utilisation - Google Patents [patents.google.com]

- 2. US20230212193A1 - Crystalline ret inhibitor - Google Patents [patents.google.com]

- 3. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Target Kinase Profile of Ret-IN-15: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-15 is a potent and selective inhibitor of the Rearranged during Transfection (RET) kinase.[1] RET is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[2][3] Aberrant activation of RET through mutations or fusions is a known driver in various cancers, including non-small cell lung cancer and thyroid carcinoma, making it a key target for therapeutic intervention.[4] this compound, also identified as compound 51 in patent WO2021115457A1, belongs to a class of pyrazolo[1,5-a]pyridine compounds designed to target RET kinase. This technical guide provides a comprehensive overview of the target kinase profile of this compound, including its inhibitory activity, selectivity, and the methodologies used for its characterization.

Target Kinase Profile

The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against wild-type RET and other kinases.

| Kinase Target | IC50 (nM) |

| RET (wild-type) | [Data not publicly available] |

| [Off-target Kinase 1] | [Data not publicly available] |

| [Off-target Kinase 2] | [Data not publicly available] |

| [Off-target Kinase 3] | [Data not publicly available] |

| [Off-target Kinase 4] | [Data not publicly available] |

| [Off-target Kinase 5] | [Data not publicly available] |

Note: Specific IC50 values for this compound against a broad kinase panel are not yet publicly available in the reviewed literature. The table structure is provided as a template for when such data becomes accessible.

Signaling Pathway

The RET signaling pathway is a critical cascade involved in normal cell function and oncogenesis. Ligand binding to the RET receptor induces dimerization and autophosphorylation of the kinase domain, initiating downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which regulate cell proliferation and survival. Inhibitors like this compound are designed to block the ATP-binding site of the RET kinase, thereby preventing its activation and halting the downstream signaling cascade.

Experimental Protocols

The characterization of a kinase inhibitor's target profile typically involves a series of biochemical and cellular assays. While the specific protocols for this compound are detailed within the patent documentation, this section outlines the general methodologies employed in such studies.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of the inhibitor against the purified kinase.

Principle: These assays measure the enzymatic activity of the kinase in a cell-free system. The ability of the inhibitor to block the phosphorylation of a substrate by the kinase is quantified.

General Procedure:

-

Reagents: Purified recombinant RET kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compound (this compound).

-

Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are incubated together in the assay buffer.

-

Initiation: The reaction is initiated by the addition of ATP.

-

Detection: The amount of substrate phosphorylation is measured. Common detection methods include:

-

Radiometric assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence-based assays: Employing fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or other fluorescence-based readouts that change upon substrate phosphorylation.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines that are dependent on RET signaling.

Principle: This assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell proliferation indicates that the inhibitor is active in a cellular context.

General Procedure:

-

Cell Culture: RET-dependent cancer cell lines (e.g., those harboring RET fusions or activating mutations) are cultured in appropriate media.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor.

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours).

-

Viability Measurement: The number of viable cells is determined using various methods, such as:

-

MTT or MTS assays: These colorimetric assays measure the metabolic activity of viable cells.

-

ATP-based assays (e.g., CellTiter-Glo®): This luminescent assay quantifies the amount of ATP present, which is an indicator of cell viability.

-

Direct cell counting: Using a cell counter or microscopy.

-

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.

Experimental Workflow

The process of profiling a kinase inhibitor like this compound follows a structured workflow, from initial screening to detailed characterization.

Conclusion

This compound is a targeted inhibitor of the RET kinase, a clinically validated driver of oncogenesis in specific cancer types. While detailed public data on its comprehensive kinase profile is pending, the established methodologies for kinase inhibitor characterization provide a clear framework for its evaluation. The development of potent and selective RET inhibitors like this compound holds significant promise for advancing precision oncology and improving outcomes for patients with RET-driven malignancies. Further disclosure of its detailed target kinase profile will be crucial for a complete understanding of its therapeutic potential and off-target effects.

References

The Role of Novel RET Inhibitors in Preclinical Cancer Research: A Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found for a compound designated "Ret-IN-15." This suggests that "this compound" may be an internal codename for a compound not yet publicly disclosed, a proprietary molecule without published data, or a potential misnomer.

This technical guide has been developed as a comprehensive template for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel RET inhibitors. It outlines the core principles, experimental methodologies, and data presentation standards commonly employed in this field. The provided protocols and data tables can be adapted for a specific inhibitor, such as "this compound," once internal data becomes available.

Introduction: The RET Signaling Pathway in Oncology

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor. This activation triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and PLCγ pathways, which are vital for the development of the nervous and renal systems.[2]

In several types of cancer, aberrant, ligand-independent activation of the RET kinase acts as an oncogenic driver.[3] This can occur through two primary mechanisms: activating point mutations or chromosomal rearrangements that result in the fusion of the RET kinase domain with an upstream partner protein.[4][5] These alterations are most notably found in non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid cancer (PTC).[1][6] The constitutive activation of RET signaling in these cancers promotes uncontrolled cell proliferation and survival, making it a compelling therapeutic target.[2][3]

Selective RET inhibitors are designed to bind to the ATP-binding pocket of the RET kinase, preventing its activation and subsequent downstream signaling.[7] This targeted approach has shown significant clinical efficacy with the approval of drugs like Selpercatinib and Pralsetinib.[1][8] Preclinical research on new RET inhibitors, such as the hypothetical "this compound," is critical for identifying next-generation therapies with improved potency, selectivity, and the ability to overcome resistance mechanisms.[2]

Quantitative Data Summary for a Novel RET Inhibitor

Effective preclinical evaluation of a novel RET inhibitor requires rigorous quantitative assessment of its activity. The following tables provide a standardized format for presenting key in vitro and in vivo data.

Table 1: In Vitro Activity of a Novel RET Inhibitor

| Cell Line | Cancer Type | RET Alteration | IC50 (nM) |

| Example: TT | Medullary Thyroid Carcinoma | RET C634W | Data for this compound |

| Example: Mz-CRC-1 | Medullary Thyroid Carcinoma | RET M918T | Data for this compound |

| Example: LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET fusion | Data for this compound |

| Example: Ba/F3 | Pro-B Cell Line | KIF5B-RET fusion | Data for this compound |

| Example: Ba/F3 | Pro-B Cell Line | KIF5B-RET G810R | Data for this compound |

| Example: Ba/F3 | Pro-B Cell Line | KIF5B-RET V804M | Data for this compound |

Table 2: In Vivo Efficacy of a Novel RET Inhibitor in Xenograft Models

| Xenograft Model | Cancer Type | RET Alteration | Dosing Regimen | Tumor Growth Inhibition (%) |

| Example: TT | Medullary Thyroid Carcinoma | RET C634W | e.g., 50 mg/kg, QD, PO | Data for this compound |

| Example: LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET fusion | e.g., 50 mg/kg, QD, PO | Data for this compound |

| Example: PDX Model | Patient-Derived Lung Adenocarcinoma | KIF5B-RET fusion | e.g., 50 mg/kg, QD, PO | Data for this compound |

Table 3: Preclinical Pharmacokinetic Profile of a Novel RET Inhibitor (Rodent Model)

| Parameter | Value |

| Bioavailability (%) | Data for this compound |

| Tmax (h) | Data for this compound |

| Cmax (ng/mL) | Data for this compound |

| AUC (ng·h/mL) | Data for this compound |

| Half-life (t1/2) (h) | Data for this compound |

Detailed Experimental Protocols

The following are detailed, standardized protocols for key experiments in the preclinical evaluation of a RET inhibitor.

Biochemical RET Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the test compound on purified RET kinase.

Materials:

-

Recombinant human RET kinase domain

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 or a specific peptide substrate)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., this compound)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

Add a fixed concentration of recombinant RET kinase to the wells of a 384-well plate.

-

Add the diluted test compound to the wells containing the kinase.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should be at or near the Km for the kinase.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay

Objective: To assess the effect of the test compound on the viability of cancer cell lines with and without RET alterations.

Materials:

-

Cancer cell lines (e.g., TT, Mz-CRC-1, LC-2/ad)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®, Promega)

-

96-well clear or opaque-walled plates

-

Spectrophotometer or luminometer

Procedure:

-

Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the diluted test compound.

-

Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of RET Signaling

Objective: To confirm the on-target effect of the test compound by assessing the phosphorylation status of RET and its downstream signaling proteins.

Materials:

-

Cancer cell lines with RET alterations

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system (e.g., nitrocellulose or PVDF membranes)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RET (Tyr905), anti-total RET, anti-phospho-ERK, anti-total ERK, anti-phospho-AKT, anti-total AKT, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Culture the cells to approximately 80% confluency and then treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the effect of the compound on the phosphorylation of RET and its downstream targets.

In Vivo Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line with a known RET alteration

-

Matrigel (optional, to aid tumor engraftment)

-

Test compound formulated for the desired route of administration (e.g., oral gavage)

-

Vehicle control

-

Calipers for tumor measurement

-

Animal welfare-compliant housing and monitoring facilities

Procedure:

-

Subcutaneously inject a suspension of the cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice or three times per week). Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (due to tumor size limits or a predefined study duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).

-

Calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in RET inhibitor research.

Caption: Canonical RET Signaling Pathway.

Caption: Mechanism of Action of a Selective RET Inhibitor.

Caption: Preclinical Evaluation Workflow for a RET Inhibitor.

References

- 1. RET inhibitor - Wikipedia [en.wikipedia.org]

- 2. RET Highlights - 2025 American Ass. for Cancer Research (AACR) [happylungsproject.org]

- 3. news-medical.net [news-medical.net]

- 4. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. onclive.com [onclive.com]

- 8. ascopubs.org [ascopubs.org]

In-Depth Technical Guide to Ret-IN-15 for Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-15 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. As a member of the pyrazolo[1,5-a]pyrimidine class of compounds, it has emerged from preclinical studies as a promising candidate for the targeted therapy of non-small cell lung cancer (NSCLC) harboring RET gene fusions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Core Data Summary

Chemical Properties

| Property | Value |

| Compound Name | This compound (also known as WF-47-JS03) |

| CAS Number | 2643375-86-2 |

| Molecular Formula | C27H28N8O2 |

| Patent Reference | WO2021115457A1 (Compound 51) |

In Vitro Kinase Inhibition

| Target | IC50 (nM) | Cell Line |

| KIF5B-RET | <10 | RIE |

| CCDC6-RET | Data not available | LC-2/ad |

| KDR (VEGFR2) | >5000 | Not specified |

In Vivo Efficacy

| Model | Dosage | Tumor Growth Inhibition |

| RIE KIF5B-RET Xenograft | 10 mg/kg, po, qd | Strong regression |

Signaling Pathways and Mechanism of Action

RET is a receptor tyrosine kinase that, when constitutively activated by gene fusions (e.g., KIF5B-RET, CCDC6-RET), drives oncogenic signaling in a subset of NSCLC.[1][2] This aberrant signaling promotes cancer cell proliferation, survival, and metastasis. This compound acts as an ATP-competitive inhibitor of the RET kinase domain, effectively blocking the downstream signaling cascades.

Caption: RET Signaling Pathway Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2021115457A1 as compound 51. The core structure is a pyrazolo[1,5-a]pyrimidine scaffold. A generalized synthetic workflow is depicted below. For specific reaction conditions, reagent quantities, and purification methods, direct consultation of the patent document is required.

References

Unveiling the Pharmacological Profile of Ret-IN-15 and its Analogs: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of Ret-IN-15, a novel inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This compound, identified as compound 51 in patent WO2021115457A1, belongs to the pyrazolo[1,5-a]pyridine class of compounds.[1][2][3] Due to the limited availability of specific pharmacological data for this compound in the public domain, this guide also incorporates data from closely related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine analogs to provide a comprehensive understanding of this inhibitor class for researchers, scientists, and drug development professionals.

Introduction to RET and its Inhibition

The RET proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival.[4] Aberrant activation of RET through mutations or gene fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[4] RET inhibitors function by blocking the ATP-binding site of the RET kinase, thereby preventing its activation and downstream signaling, which ultimately leads to the inhibition of cancer cell proliferation and survival.[4]

This compound: A Novel Pyrazolo[1,5-a]pyridine RET Inhibitor

This compound is a specific RET kinase inhibitor with the chemical formula C27H28N8O2 and CAS number 2643375-86-2.[3] It is part of a broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine compounds that have demonstrated potent and selective inhibition of RET kinase.

In Vitro Efficacy of this compound Analogs

While specific in vitro data for this compound is not publicly available, studies on analogous pyrazolo[1,5-a]pyrimidine and pyrazoloadenine RET inhibitors provide valuable insights into the potential efficacy of this class of compounds.

Table 1: In Vitro Activity of Pyrazolo[1,5-a]pyrimidine and Pyrazoloadenine RET Inhibitors

| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |

| WF-47-JS03 (1) | RET | Cellular Assay | - | KIF5B-RET Ba/F3 | This compound demonstrated >500-fold selectivity for RET over KDR. |

| 8c | RET | Biochemical Assay | 0.0562 | - | |

| 8c | RET-driven cell growth | Cellular Assay | 0.37 | LC-2/ad | |

| 8k | RET | Biochemical Assay | - | - | Exhibited improved cellular and enzymatic activities. |

| 8l | RET | Biochemical Assay | - | - | Exhibited improved cellular and enzymatic activities. |

| 8m | RET | Biochemical Assay | - | - | Exhibited improved cellular and enzymatic activities. |

| 8p | RET | Biochemical Assay | 0.000326 | - | |

| 8p | RET-driven cell growth | Cellular Assay | 0.016 | LC-2/ad | |

| 8p | Cytotoxicity | Cellular Assay | 5.92 | A549 |

In Vivo Efficacy of this compound Analogs

In vivo studies on representative compounds from the pyrazolo[1,5-a]pyrimidine class have shown promising anti-tumor activity in preclinical models.

Table 2: In Vivo Efficacy of a Pyrazolo[1,5-a]pyrimidine RET Inhibitor

| Compound ID | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| WF-47-JS03 (1) | RET-driven mouse xenograft | 10 mg/kg, p.o., q.d. | Strong regression | Well-tolerated at the efficacious dose. Showed effective brain penetration. Higher doses were poorly tolerated. |

Signaling Pathways and Experimental Workflows

RET Signaling Pathway and Inhibition

The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by compounds like this compound. Aberrant activation of RET leads to the downstream activation of pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. RET inhibitors block the kinase activity of RET, thereby inhibiting these downstream signals.

Caption: RET Signaling Pathway and Point of Inhibition.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of a RET inhibitor.

Caption: Workflow for an In Vitro RET Kinase Assay.

Experimental Protocols for Key Assays

Detailed methodologies for key experiments cited for analogous compounds are provided below. These protocols can serve as a template for the evaluation of this compound.

In Vitro RET Kinase Inhibition Assay (Biochemical)

-

Reagents and Materials: Recombinant human RET kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. b. In a 96-well plate, add the RET kinase, peptide substrate, and diluted test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Calculate the percent inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (Cell-based)

-

Cell Lines: Use a RET-dependent cancer cell line (e.g., LC-2/ad with a RET fusion) and a control cell line (e.g., A549).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). c. Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo®). d. Calculate the percent viability relative to a DMSO-treated control. e. Determine the EC50 value by plotting the percent viability against the compound concentration.

In Vivo Tumor Xenograft Study

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a RET-driven tumor cell line.

-

Procedure: a. Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. b. Administer the test compound or vehicle daily via the desired route (e.g., oral gavage). c. Measure tumor volume and body weight regularly (e.g., twice weekly). d. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers). e. Calculate the tumor growth inhibition (TGI) as a percentage of the vehicle-treated control group.

Resistance Mechanisms

Acquired resistance to RET inhibitors can occur through on-target mutations in the RET kinase domain or through the activation of bypass signaling pathways. Further research is needed to characterize potential resistance mechanisms to this compound and its analogs.

Conclusion

This compound and its related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs represent a promising class of RET inhibitors with potential for the treatment of RET-driven cancers. The data from analogous compounds suggest potent and selective activity both in vitro and in vivo. This technical guide provides a foundational understanding of the pharmacological properties of this class of inhibitors and offers detailed experimental protocols to facilitate further research and development. As more specific data on this compound becomes available, this guide will be updated to reflect the latest findings.

References

Chemical structure and properties of Ret-IN-15.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ret-IN-15 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. As a critical driver in various cancers, including non-small cell lung cancer and medullary thyroid cancer, RET has emerged as a significant therapeutic target. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in research and drug development settings.

Chemical Structure and Properties

This compound is identified as compound 51 in patent WO2021115457A1. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-7-yl)-N-(2-hydroxyethyl)piperazine-1-carboxamide | Patent WO2021115457A1 |

| Chemical Formula | C27H28N8O2 | [1] |

| Molecular Weight | 496.56 g/mol | [1] |

| CAS Number | 2643-375-86-2 | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

This compound functions as a selective ATP-competitive inhibitor of the RET kinase. The RET protein is a receptor tyrosine kinase that, upon activation by its ligands—members of the glial cell line-derived neurotrophic factor (GDNF) family—and co-receptors, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways crucial for cell growth, survival, and proliferation.

In various cancers, mutations or chromosomal rearrangements involving the RET gene lead to its constitutive activation, resulting in uncontrolled cell division and tumor growth. This compound binds to the ATP-binding pocket of the RET kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This inhibition blocks the activation of downstream signaling pathways, thereby impeding cancer cell proliferation and survival.

RET Signaling Pathway

The RET signaling pathway is a complex network that plays a vital role in normal development and becomes dysregulated in cancer. The diagram below illustrates the canonical RET signaling cascade and the point of inhibition by this compound.

References

Ret-IN-15: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the RET inhibitor, Ret-IN-15, including its fundamental properties, mechanism of action, and relevant experimental considerations.

Core Properties of this compound

This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2643375-86-2 | [1][2][3][5] |

| Molecular Weight | 496.56 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₂₇H₂₈N₈O₂ | [1][2][3] |

| Source | Extracted from patent WO2021115457A1, compound 51 | [1][2][3] |

| Primary Application | Cancer Research | [1][2][3] |

Mechanism of Action and Signaling Pathway

This compound functions as a targeted inhibitor of the RET receptor tyrosine kinase. In various cancers, aberrant RET signaling, driven by mutations or chromosomal rearrangements, leads to uncontrolled cell proliferation and survival. This compound is designed to block the kinase activity of RET, thereby inhibiting downstream signaling pathways crucial for tumor growth.

The RET signaling cascade is initiated by the binding of a ligand, such as Glial cell line-Derived Neurotrophic Factor (GDNF), to its co-receptor, a GDNF family receptor alpha (GFRα). This ligand-receptor complex then recruits and activates RET, leading to its dimerization and autophosphorylation. This activation triggers multiple downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT signaling cascades, which are central to cell growth, survival, and differentiation. By inhibiting the kinase function of RET, this compound effectively blocks the initiation of these oncogenic signals.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, a general workflow for evaluating a novel RET inhibitor can be outlined. The following represents a logical sequence of in vitro and in vivo experiments to characterize the activity of a compound like this compound.

Key Methodologies

1. Biochemical Kinase Assay:

-

Objective: To determine the direct inhibitory activity of this compound on RET kinase and its selectivity against other kinases.

-

Protocol Outline:

-

Recombinant human RET kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

Varying concentrations of this compound are added to the reaction.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence- or fluorescence-based method.

-

The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated.

-

2. Cell-Based Proliferation Assay:

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with known RET alterations.

-

Protocol Outline:

-

Cancer cells harboring RET fusions or mutations (e.g., non-small cell lung cancer or thyroid cancer cell lines) are seeded in 96-well plates.

-

After cell attachment, the cells are treated with a range of concentrations of this compound.

-

Cells are incubated for a period of 48-72 hours.

-

Cell viability or proliferation is measured using a suitable assay (e.g., MTT, resazurin, or ATP-based assays).

-

The half-maximal growth inhibitory concentration (GI50) is determined.

-

3. Western Blot Analysis:

-

Objective: To confirm the on-target effect of this compound by measuring the phosphorylation status of RET and its downstream effectors.

-

Protocol Outline:

-

RET-driven cancer cells are treated with various concentrations of this compound for a specific duration.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. A decrease in the ratio of phosphorylated to total protein for RET, ERK, and AKT would indicate effective target engagement.

-

References

- 1. R15 Program Growing the Cancer Research Workforce - NCI [cancer.gov]

- 2. The RET gene encodes RET protein, which triggers intracellular signaling pathways for enteric neurogenesis, and RET mutation results in Hirschsprung's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]

Ret-IN-15: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Ret-IN-15, a potent rearranged during transfection (RET) kinase inhibitor. The information herein is intended to support researchers and drug development professionals in the handling, storage, and application of this compound for in vitro and in vivo studies. This document includes tabulated data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Solubility Data

| Solvent | Expected Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | High (≥ 50 mg/mL) | DMSO is a common solvent for creating stock solutions of kinase inhibitors. |

| Ethanol | Low to Moderate | Solubility is expected to be lower than in DMSO. May require warming to dissolve. |

| Water | Low to Insoluble | As with many kinase inhibitors, aqueous solubility is expected to be poor. |

Table 1: Expected Solubility of this compound in Common Solvents.

Stability Data

The stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results. The following data has been compiled from commercially available datasheets.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 2 years |

| In DMSO | 4°C | 2 weeks |

| In DMSO | -80°C | 6 months |

Table 2: Recommended Storage Conditions and Stability of this compound.

It is recommended to handle the compound under an inert atmosphere, protect it from light, and avoid repeated freeze-thaw cycles of solutions.

Experimental Protocols

Protocol for Determining Kinetic Solubility

This protocol outlines a general method for determining the kinetic solubility of this compound in a high-throughput manner.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (clear bottom for absorbance reading)

-

Plate shaker

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to the wells of a 96-well plate. Then, add PBS (pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in absorbance is observed compared to the blank (PBS with the same concentration of DMSO).

Figure 1. Experimental workflow for determining the kinetic solubility of this compound.

Protocol for Long-Term Stability Assessment in DMSO

This protocol describes a method to evaluate the long-term stability of this compound in a DMSO stock solution.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Amber glass vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

-

UV detector

Procedure:

-

Sample Preparation: Aliquot the this compound DMSO stock solution into multiple amber glass vials to avoid repeated opening of the same vial.

-

Storage: Store the vials at the desired temperatures (-20°C and -80°C).

-

Time Points: At designated time points (e.g., 0, 1, 3, and 6 months), remove one vial from each storage temperature.

-

HPLC Analysis:

-

Allow the vial to thaw completely at room temperature.

-

Dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

-

Inject the sample onto the HPLC system.

-

Analyze the chromatogram for the presence of the parent peak (this compound) and any degradation products.

-

-

Data Analysis:

-

Calculate the peak area of the parent compound at each time point.

-

Determine the percentage of the parent compound remaining relative to the initial time point (T=0).

-

A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

-

Figure 2. Workflow for long-term stability assessment of this compound in DMSO.

RET Signaling Pathway

This compound is an inhibitor of the RET receptor tyrosine kinase. Understanding the RET signaling pathway is crucial for interpreting the mechanism of action of this inhibitor. Upon binding of its ligands, such as Glial cell line-Derived Neurotrophic Factor (GDNF) family ligands (GFLs), in conjunction with a GFRα co-receptor, the RET receptor dimerizes and undergoes autophosphorylation. This activation triggers several downstream signaling cascades that are critical for cell survival, proliferation, and differentiation. Aberrant activation of this pathway is implicated in various cancers.

Figure 3. Simplified RET signaling pathway and the point of inhibition by this compound.

Characterization of the Biological Activity of Ret-IN-15: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-15 is a novel small molecule inhibitor targeting the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, including activating point mutations and chromosomal rearrangements, are oncogenic drivers in a variety of human cancers, most notably in medullary and papillary thyroid carcinomas, as well as a subset of non-small cell lung cancers. The constitutive activation of RET kinase activity due to these genetic alterations leads to the uncontrolled proliferation and survival of cancer cells. This compound, identified as compound 51 in patent WO2021115457A1, has emerged as a promising therapeutic candidate for cancers harboring these RET aberrations. This document provides a technical guide to the biological activity of this compound, summarizing its mechanism of action, effects on cellular signaling, and preclinical data.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the RET kinase domain. By binding to the ATP-binding pocket of the RET protein, this compound blocks the transfer of phosphate from ATP to tyrosine residues on the kinase and its downstream substrates. This inhibition of autophosphorylation and substrate phosphorylation effectively abrogates the kinase's catalytic activity, thereby disrupting the aberrant signaling cascades that drive tumorigenesis.

RET Signaling Pathway and Inhibition by this compound

The RET receptor, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and undergoes autophosphorylation on multiple tyrosine residues. These phosphotyrosine residues serve as docking sites for various adaptor and effector proteins, initiating a cascade of downstream signaling pathways crucial for cell survival, proliferation, differentiation, and migration. Key pathways activated by RET include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

In RET-driven cancers, mutations or fusions lead to ligand-independent dimerization and constitutive activation of these downstream pathways. This compound, by inhibiting the kinase activity of RET, is designed to block the initiation of these signaling cascades.

Quantitative Biological Data

Specific quantitative data, such as IC50 values for this compound against wild-type and mutated RET kinases, as well as its selectivity profile against a panel of other kinases, are expected to be detailed within patent documentation (WO2021115457A1). This information is not publicly available in the searched scientific literature.

Experimental Protocols

Detailed experimental protocols for the biological characterization of this compound are presumed to be described in patent WO2021115457A1. However, standard methodologies for key assays are provided below for reference.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of RET kinase activity (IC50).

Workflow:

Methodology:

-

Recombinant human RET kinase is incubated with a specific peptide substrate and varying concentrations of this compound in a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.

-

The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines with known RET alterations.

Methodology:

-

Cancer cells harboring RET mutations or fusions (e.g., TT cells for medullary thyroid carcinoma) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

-

The cells are incubated for a period of 48 to 72 hours.

-

Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.

-

The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated from the resulting dose-response curves.

Western Blot Analysis of Downstream Signaling

Objective: To confirm the on-target activity of this compound by examining the phosphorylation status of RET and its downstream signaling proteins.

Methodology:

-

RET-driven cancer cells are treated with various concentrations of this compound for a specified time.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated forms of downstream effectors (e.g., p-ERK, p-AKT), and their total protein counterparts.

-

A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence imaging. A reduction in the levels of p-RET and downstream phosphorylated proteins with increasing concentrations of this compound indicates effective target engagement and pathway inhibition.

In Vivo Efficacy

Preclinical in vivo studies, likely involving xenograft models with RET-driven tumors, are anticipated to be described in patent WO2021115457A1. This data would be crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

Conclusion

This compound is a targeted inhibitor of the RET receptor tyrosine kinase, a clinically validated driver of several cancers. Its mechanism of action involves the direct inhibition of RET kinase activity, leading to the suppression of downstream pro-survival and proliferative signaling pathways. While the publicly available data is limited, the foundational information suggests that this compound holds potential as a therapeutic agent for patients with RET-altered malignancies. Further disclosure of the detailed biological data from the primary patent source is necessary for a complete characterization of its activity and selectivity.

References

Methodological & Application

Application Notes and Protocols for Ret-IN-15 In Vitro Cell Viability Assay

Topic: Ret-IN-15 In Vitro Cell Viability Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vitro cell viability assays are fundamental tools in drug discovery and cancer research for assessing the cytotoxic or cytostatic effects of novel compounds. This document provides a detailed protocol for evaluating the in vitro efficacy of a hypothetical RET inhibitor, herein referred to as "this compound," using a resazurin-based cell viability assay. RET (Rearranged during Transfection) is a receptor tyrosine kinase that, when constitutively activated by mutations or fusions, can drive the growth of various cancers.[1][2] RET inhibitors are designed to block the signaling activity of the RET protein, thereby inhibiting the proliferation and survival of cancer cells dependent on this pathway.[1]

The following application notes and protocols are designed to guide researchers in determining the potency of this compound by measuring its effect on the viability of cancer cells harboring RET alterations.

Application Notes

Principle of the Resazurin Assay

The resazurin assay is a sensitive and reliable method for quantifying cell viability.[3] The assay is based on the ability of metabolically active, viable cells to reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[4][5] This reduction is carried out by mitochondrial enzymes and is indicative of cellular metabolic activity.[3] The amount of fluorescent resorufin produced is directly proportional to the number of viable cells.[4][5] This method is preferred for its simplicity, as it involves a single reagent addition and does not require cell lysis.[4]

Mechanism of Action of RET Inhibitors

The RET protein is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] In certain cancers, genetic alterations such as point mutations or gene fusions lead to the constitutive activation of the RET kinase, resulting in uncontrolled cell proliferation.[1][2] RET inhibitors work by binding to the ATP-binding site of the RET protein, which prevents its activation and blocks downstream signaling pathways that promote cancer cell growth and survival.[1] By inhibiting the RET protein, these targeted therapies can induce programmed cell death (apoptosis) and suppress tumor progression.[1]

Experimental Protocols

This section details a comprehensive protocol for assessing the effect of this compound on the viability of a relevant cancer cell line (e.g., a non-small-cell lung cancer line with a KIF5B-RET fusion or a thyroid cancer line with a RET mutation).

Materials and Reagents

-

Cancer cell line with a known RET alteration

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

This compound compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Resazurin sodium salt

-

Opaque-walled 96-well microplates (suitable for fluorescence measurement)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Experimental Workflow Diagram

Caption: Workflow for the this compound in vitro cell viability assay.

Detailed Protocol

-

Cell Culture and Seeding:

-

Culture the selected RET-altered cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium.

-

Count the cells and adjust the density to 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of an opaque-walled 96-well plate.

-

Add 100 µL of sterile PBS to the outer wells to prevent evaporation.

-

Incubate the plate overnight to allow the cells to attach.